molecular formula C19H23FN2O3S B2498365 4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 954049-12-8

4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No.: B2498365
CAS No.: 954049-12-8
M. Wt: 378.46
InChI Key: QSGXANUUKIPWHK-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the para position. The compound features a 3-(2-phenylmorpholino)propyl chain attached to the sulfonamide nitrogen. The morpholino group (a six-membered ring containing two oxygen and one nitrogen atom) confers unique stereoelectronic properties, influencing solubility, bioavailability, and target interactions. This compound is of interest in medicinal chemistry due to sulfonamides' well-documented roles as enzyme inhibitors (e.g., carbonic anhydrase, kinases) and antimicrobial agents .

Properties

IUPAC Name

4-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c20-17-7-9-18(10-8-17)26(23,24)21-11-4-12-22-13-14-25-19(15-22)16-5-2-1-3-6-16/h1-3,5-10,19,21H,4,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGXANUUKIPWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological molecules, making it a potent inhibitor of certain enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of the target compound are distinguished by variations in the sulfonamide substituents, aromatic ring modifications, and heterocyclic appendages. Below, key comparisons are made based on substituent effects, physical properties, and pharmacological profiles.

Substituent Effects on the Aromatic Ring

Halogenation (Fluoro vs. Chloro vs. Bromo)
  • 4-Chloro Analogs: Compound 35 (4-Chloro-N-[3-(7-trifluoromethyl-quinolin-4-ylamino)-propyl]-benzenesulfonamide) () exhibits a higher molecular weight (due to Cl and CF₃ groups) and reduced solubility compared to the fluoro derivative. Its melting point (mp) is 65%, suggesting lower crystallinity .
  • 4-Bromo Analogs: 4-Bromo-N-(3-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide () has a higher molecular weight (MW 617.11) and mp 184–186°C, indicating stronger intermolecular forces due to bromine’s polarizability .
Electron-Donating vs. Electron-Withdrawing Groups
  • Trifluoromethyl (CF₃): Compounds like 36 (Biphenyl-4-sulfonic acid [3-(7-trifluoromethyl-quinolin-4-ylamino)-propyl]-amide) () show increased lipophilicity (logP ~5.0) and lower aqueous solubility, which may limit bioavailability .
  • Methoxy (OCH₃): 4-Fluoro-N-(3-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide () has a lower mp (92–94°C) due to the methoxy group’s flexibility and reduced crystal packing efficiency .

Heterocyclic Appendages

Morpholino vs. Pyridine/Pyrazole Systems
  • Pyridine/Pyrazole Systems: Compound 4d () replaces morpholino with a pyridin-2-ylamino-propyl chain linked to a triarylpyrazole.
Quinoline and Imidazo[2,1-b]thiazole Derivatives
  • Imidazo[2,1-b]thiazole Derivatives: The compound in (4-Fluoro-N-(3-((4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)propyl)benzenesulfonamide) shows improved cellular permeability due to the imidazo-thiazole core’s balanced lipophilicity (logP ~3.5) .
Solubility and Bioavailability
  • Target Compound: The morpholino group likely improves water solubility compared to purely aromatic analogs (e.g., biphenyl derivatives in ).
  • N-(3-chloropropyl)-4-fluoro-N-phenylbenzenesulfonamide (): The chloropropyl chain increases hydrophobicity (MW 327.8) and may result in slower metabolic clearance .
Kinase Inhibition and Cytotoxicity
  • Triarylpyrazole Derivatives (): These compounds demonstrate nanomolar IC₅₀ values in kinase assays, attributed to the pyrazole’s ability to occupy hydrophobic pockets. The fluoro analog (4d) shows superior activity over chloro/bromo variants .
  • Imidazo[2,1-b]thiazole Derivatives (): Exhibit potent pan-RAF inhibitory activity, with the fluoro-sulfonamide contributing to target selectivity and reduced off-target effects .

Data Tables

Table 1: Physical and Structural Properties of Selected Analogs

Compound Name Substituent(s) Molecular Weight Melting Point (°C) Key Structural Features Source
Target Compound 4-F, 2-phenylmorpholino ~434.5* Not reported Morpholino, sulfonamide -
4-Chloro-N-[3-(7-trifluoromethyl-quinolin-4-ylamino)-propyl]-benzenesulfonamide 4-Cl, CF₃, quinoline ~527.9 65% yield Quinoline, trifluoromethyl
4-Fluoro-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide 4-F, pyrazole ~557.2 144–146 Triarylpyrazole, pyridine
N-(3-chloropropyl)-4-fluoro-N-phenylbenzenesulfonamide 4-F, chloropropyl 327.8 Not reported Chloroalkyl chain

*Estimated based on structural similarity.

Biological Activity

4-Fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound, characterized by a fluorine atom on the aromatic ring and a morpholino group, is being investigated for its antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20FN2O2S\text{C}_{16}\text{H}_{20}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a benzenesulfonamide core with a propyl chain linked to a phenylmorpholine moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. One proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response by regulating prostaglandin synthesis. Additionally, its sulfonamide group may interact with carbonic anhydrase, impacting neurotransmitter release and neuroplasticity .

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits promising antibacterial and antifungal activities. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential therapeutic applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. Its mechanism may involve the suppression of pro-inflammatory cytokines and modulation of immune responses .

Case Studies

  • Behavioral Sensitization in Mice : A study explored the effects of related sulfonamide derivatives on nicotine-induced behavioral sensitization in mice. The results indicated that these compounds could significantly reduce locomotor activity associated with nicotine exposure, suggesting potential applications in addiction therapy .
  • Adenosine Modulation : Another investigation focused on how this compound affects adenosine levels in the striatum. The findings revealed that higher doses led to a significant decrease in adenosine concentrations, which may have implications for treating neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundFluorine atom; Morpholine groupAntibacterial, anti-inflammatory
2-Chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamideChlorine atom; Similar morpholine structureModerate antibacterial activity
3-Bromo-N-(3-fluorophenyl)benzenesulfonamideBromine atom; Different phenyl groupLimited antifungal properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving sulfonylation of a propylamine intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). The final step often couples the sulfonamide with a 2-phenylmorpholine derivative. Purification is achieved via column chromatography or recrystallization, with yields around 59% . Structural validation relies on 1H^1H-NMR (e.g., δ 7.65–7.09 ppm for aromatic protons), 13C^{13}C-NMR, LC-MS, and HRMS to confirm molecular weight (e.g., [M+H]+^+ at m/z 454) . Purity is assessed using HPLC (>95%) .

Q. How does the morpholino group influence the compound’s physicochemical properties?

  • Methodological Answer : The 2-phenylmorpholino moiety enhances solubility in polar solvents due to its tertiary amine and oxygen atoms, while the fluorine atom increases lipophilicity. LogP calculations and experimental octanol-water partitioning studies are recommended to quantify hydrophobicity. Comparative studies with analogs lacking the morpholine ring (e.g., piperazine derivatives) show reduced cytotoxicity, suggesting the morpholino group improves target selectivity .

Q. What initial biological assays are recommended to screen for activity?

  • Methodological Answer : Prioritize in vitro kinase inhibition assays (e.g., RAF, EGFR) due to structural similarities to known sulfonamide-based kinase inhibitors . Cell viability assays (e.g., MTT on melanoma lines) and receptor-binding studies (e.g., 5-HT6_6R/5-HT7_7R antagonism) are also relevant, as morpholino-sulfonamides often modulate neurotransmitter receptors . Use positive controls like vemurafenib for kinase inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Fluorine Positioning : Replace the 4-fluoro group with Cl or CF3_3 to evaluate electron-withdrawing effects on receptor binding. Evidence shows 3-nitro analogs exhibit higher sigma receptor affinity .
  • Morpholino Modifications : Introduce substituents to the phenyl ring (e.g., 4-CH3_3) to sterically block metabolic degradation. Pyridazine or thiazole heterocycles (replacing morpholine) may improve blood-brain barrier penetration .
  • Propyl Chain Length : Shortening the propyl linker to ethyl reduces conformational flexibility, potentially enhancing target engagement .
  • Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding to NMDAR or kinase domains, followed by SPR assays for kinetic profiling (Kd_d, IC50_{50}) .

Q. What strategies resolve contradictions in reported biological activities of similar sulfonamides?

  • Methodological Answer : Discrepancies in cytotoxicity or receptor affinity often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, morpholino derivatives show anti-inflammatory activity in RAW264.7 macrophages but not in HEK293 cells . To address this:

  • Standardize assays across multiple cell lines.
  • Perform dose-response curves (0.1–100 µM) with triplicate measurements.
  • Validate target engagement using CRISPR knockouts or siRNA silencing .

Q. How can computational modeling predict off-target interactions?

  • Methodological Answer :

  • Pharmacophore Modeling : Map the sulfonamide’s hydrogen-bond acceptors and hydrophobic regions to identify off-target kinases or GPCRs .
  • MD Simulations : Simulate binding to hERG channels to assess cardiac toxicity risks. Morpholino-containing compounds often exhibit lower hERG affinity than piperazine analogs .
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast solubility, CYP450 inhibition, and BBB permeability. Fluorine atoms generally reduce metabolic clearance .

Q. What experimental approaches elucidate the mechanism of action in neurodegenerative disease models?

  • Methodological Answer :

  • In Vitro : Test NMDAR antagonism in primary neuronal cultures using calcium imaging (Fluo-4 AM) and patch-clamp electrophysiology. Compare potency to memantine .
  • In Vivo : Administer the compound (1–10 mg/kg, i.p.) in Aβ-overexpressing transgenic mice. Assess cognitive improvement via Morris water maze and synaptic density via immunohistochemistry (PSD-95 staining) .
  • Biomarker Analysis : Quantify TNF-α, IL-6, and BDNF levels in serum and brain homogenates to link anti-inflammatory effects to neuroprotection .

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